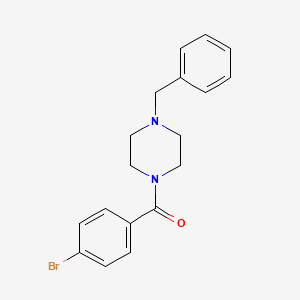
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide)
Overview
Description
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide), also known as FDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDTA is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon.
Mechanism of Action
The mechanism of action of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) in cancer cells involves the inhibition of the proteasome, which is a large protein complex that plays a crucial role in protein degradation. N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) binds to the active site of the proteasome, thereby inhibiting its activity and leading to the accumulation of misfolded proteins in the cell. This, in turn, triggers the unfolded protein response (UPR) pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have several biochemical and physiological effects in cells. In cancer cells, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) induces apoptosis by activating the UPR pathway. In addition, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In non-cancer cells, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) is its ease of synthesis, which makes it readily available for laboratory experiments. In addition, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have high thermal stability and good charge transport properties, making it an ideal material for use in organic electronics. However, one of the limitations of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide). One area of interest is the development of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide)-based materials for use in organic electronics, such as OLEDs and DSSCs. Another area of interest is the further investigation of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) as a potential anticancer agent, including studies on its efficacy in vivo and its potential side effects. Additionally, the development of new synthesis methods for N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) could lead to the production of new derivatives with improved properties.
Scientific Research Applications
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its strong absorption in the visible region of the spectrum. In biomedicine, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)14(26)24-10-3-1-8-5-9-2-4-11(7-13(9)12(8)6-10)25-15(27)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBBPANTXBIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=C1C=CC(=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3567661.png)


![N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3567681.png)
![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B3567706.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3567722.png)



![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)
